molecular formula C10H13NO3S B1303678 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid CAS No. 338982-37-9

3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid

Cat. No. B1303678
M. Wt: 227.28 g/mol
InChI Key: XICCLOZJMBDTQZ-UHFFFAOYSA-N
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Description

“3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid” is a unique chemical compound. It has an empirical formula of C10H13NO3S and a molecular weight of 227.28 . The SMILES string for this compound is CC©©C(=O)Nc1ccsc1C(O)=O .


Molecular Structure Analysis

The molecular structure of “3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid” can be represented by the InChI string 1S/C10H13NO3S/c1-10(2,3)9(14)11-6-4-5-15-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) . This indicates that the compound contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and an amide functional group, which is derived from a carboxylic acid by replacement of a hydroxyl group (-OH) with an amino group (-NH2).

Scientific Research Applications

Application in Peptide Synthesis

3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid has been utilized in peptide synthesis, particularly in the construction of peptides from α-hydroxy carboxylic acids and repetitive α-aminoisobutyric-acid (Aib) units. This application is evident in the synthesis of cyclic depsipeptides, demonstrating its utility in creating complex molecular structures (Obrecht & Heimgartner, 1987).

Modification of Polymeric Compounds

This compound plays a significant role in the modification of polymeric compounds. For instance, it's used in radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels, modified through condensation reactions. These modified polymers exhibit enhanced thermal stability and have shown promising biological activities, indicating potential for medical applications (Aly & El-Mohdy, 2015).

Unnatural Amino Acid in Medicinal Chemistry

As an unusual amino acid, it is fundamental in modern medicinal chemistry. Its unique three-dimensional structure and high degree of functionality make it invaluable for the synthesis of complex molecules and as components of peptidomimetic drugs (Blaskovich, 2016).

Application in Polymer Synthesis

This compound has been applied in the synthesis of amides from carboxylic acids and amines. This process is significant in the creation of various polymers and materials, with potential applications in diverse fields such as material science and engineering (Lanigan, Starkov, & Sheppard, 2013).

properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-10(2,3)9(14)11-6-4-5-15-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICCLOZJMBDTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179743
Record name 3-[(2,2-Dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid

CAS RN

338982-37-9
Record name 3-[(2,2-Dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,2-Dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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